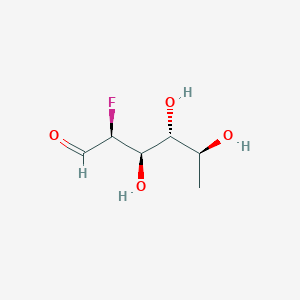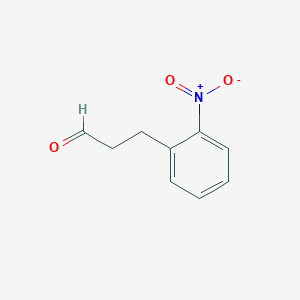
3-(2-Nitrophenyl)propanal
Vue d'ensemble
Description
3-(2-Nitrophenyl)propanal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline solid with a molecular weight of 209.19 g/mol and a melting point of 92-94°C. This compound is commonly used as a starting material for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to 3-(2-Nitrophenyl)propanal, has been shown to be an effective corrosion inhibitor for copper alloys in chloride solutions. It forms protective inhibiting deposits that slow down electrochemical corrosion reactions, thereby mitigating corrosion (Nam, Thang, Hoai, & Hiển, 2016).
Synthesis of Tryptophan Precursor and Indole Derivatives : 2-(2-Nitrophenyl)propenal, a compound similar to 3-(2-Nitrophenyl)propanal, can be transformed into a potent tryptophan precursor and various useful indole derivatives. This showcases its potential in the synthesis of biologically relevant molecules (Tanaka, Yasuo, & Torii, 1989).
Study of Solvent Polarity on Photophysical Properties : Research on derivatives of 3-(2-Nitrophenyl)propanal revealed insights into solvatochromic effects and intramolecular charge transfer interactions. Such studies are crucial for understanding the behavior of these molecules in different environments, which can be applied in various fields including material science and photonics (Kumari, Varghese, George, & Sudhakar, 2017).
Electro-Optical and Charge-Transport Properties : A study on a derivative of 3-(2-Nitrophenyl)propanal, namely trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, provided insights into its structural, electro-optical, and charge-transport properties. Understanding these properties is essential for developing materials for electronic and photonic applications (Irfan et al., 2015).
Synthesis and Biological Evaluation : Compounds such as (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which are structurally similar to 3-(2-Nitrophenyl)propanal, have been synthesized and evaluated for their antimicrobial and photosynthesis-inhibiting activities. Such studies highlight the potential of these compounds in pharmaceutical and biological research (Opletalová et al., 2006).
Propriétés
IUPAC Name |
3-(2-nitrophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDZQOKDJEJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441685 | |
| Record name | 3-(2-nitrophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)propanal | |
CAS RN |
133473-26-4 | |
| Record name | 3-(2-nitrophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


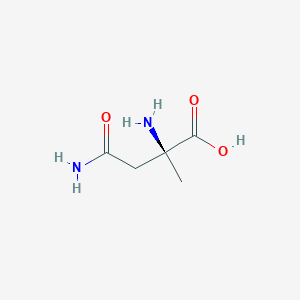

![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)

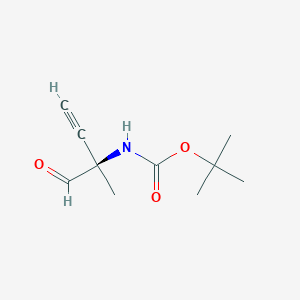
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
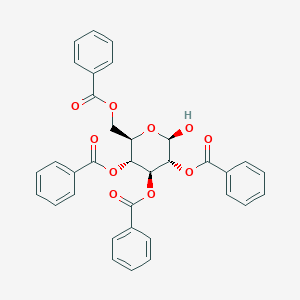


![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)

